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molecular formula C7H15NO2 B8519294 N-Methyl N-Secondary Butyl Glycine

N-Methyl N-Secondary Butyl Glycine

Cat. No. B8519294
M. Wt: 145.20 g/mol
InChI Key: PAZJPZXNSAMZCX-UHFFFAOYSA-N
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Patent
US04525294

Procedure details

Into a one-gallon autoclave 338 g (4.5 mole) glycine, 1 liter H2O, 10 g 10% Pd/C, and 500 g methylethylketone were combined and hydrogenated as in Example 7. At 110° C., 52.7 kg/cm2 of hydrogen was consumed in 3.5 hours. After cooling 365 g of 37% (4.5 moles) aqueous formaldehyde was added. The hydrogen pressure was maintained between 63.3 and 77.3 kg/cm2 while heating and 52.7 kg/cm2 hydrogen was consumed below 65° C. within about 1.5 hours. The resulting solution was filtered and concentrated on a hot plate to about 1200 ml. 1272 g of a solution containing 52.7% solids (theory 51.3% solids) was obtained.
Quantity
338 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
4.5 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 g
Type
reactant
Reaction Step Five
Name
Quantity
10 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].O.[CH2:7]=O.[H][H].[CH3:11][C:12]([CH2:14][CH3:15])=O>[Pd]>[CH3:7][N:1]([CH:12]([CH2:14][CH3:15])[CH3:11])[CH2:2][C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
338 g
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
4.5 mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
500 g
Type
reactant
Smiles
CC(=O)CC
Step Six
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 110° C., 52.7 kg/cm2 of hydrogen was consumed in 3.5 hours
Duration
3.5 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
while heating
CUSTOM
Type
CUSTOM
Details
52.7 kg/cm2 hydrogen was consumed below 65° C. within about 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a hot plate to about 1200 ml
ADDITION
Type
ADDITION
Details
1272 g of a solution containing 52.7% solids (theory 51.3% solids)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
CN(CC(=O)O)C(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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